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Compound of Interest

Compound Name: N-(3-fluorobenzyl)formamide

CAS No.: 180207-86-7

Cat. No.: B071505

Get Quote

Executive Summary
N-(3-fluorobenzyl)formamide is not a potent ALK5 inhibitor in its own right; rather, it

represents a pharmacophore fragment or synthetic precursor used to generate the "selectivity

tail" of potent inhibitors.

The Formamide (The "Tail"): Provides the 3-fluorobenzyl moiety, which is essential for

binding to the unique "L45 loop" hydrophobic pocket of the ALK5 kinase domain. This

interaction confers selectivity against p38 MAPK.

The Known Inhibitors (The "Whole"): Molecules like SB-431542 and Galunisertib combine

this hydrophobic tail with a heteroaromatic scaffold (imidazole, pyrazole, or quinoline) that

binds the ATP hinge region.

Verdict: N-(3-fluorobenzyl)formamide is the "key" to the selectivity lock, but without the

"handle" (the ATP-mimetic scaffold), it cannot turn the mechanism. It is biologically inert or

weakly active (>100 µM) compared to the nanomolar potency of full inhibitors.
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Structural & Mechanistic Analysis
The "Selectivity Pocket" Hypothesis
ALK5 inhibitors function by competing with ATP. However, the ATP binding pocket is highly

conserved across the kinome (especially p38 MAPK). To achieve selectivity, successful

inhibitors exploit a unique hydrophobic pocket adjacent to the ATP site, formed by the L45 loop

of the ALK5 protein.

N-(3-fluorobenzyl)formamide: This molecule consists solely of the "tail." The 3-fluorine

atom is positioned to interact with specific hydrophobic residues (e.g., Tyr249, Val219) within

the L45 pocket.

Known Inhibitors (e.g., SB-431542): These link the 3-fluorobenzyl tail to a core scaffold (e.g.,

imidazole) that forms hydrogen bonds with the kinase hinge region (His283).

Structural Comparison Diagram (DOT)

Fragment: N-(3-fluorobenzyl)formamide
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Caption: Structural Activity Relationship (SAR) showing how the formamide fragment

contributes selectivity (Red) but lacks the hinge-binding core (Blue) required for potency.
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Comparative Performance Data
The following table contrasts the theoretical performance of the fragment against industry-

standard ALK5 inhibitors.

Feature
N-(3-

fluorobenzyl)formami

de

SB-431542

(Research Tool)

Galunisertib

(LY2157299)

(Clinical)

Role
Synthetic Intermediate

/ Fragment
Potent Inhibitor Potent Inhibitor

ALK5 IC50 > 100,000 nM (Est.) 94 nM 56 nM

Binding Mode
Hydrophobic Pocket

(Weak)

ATP Hinge +

Hydrophobic Pocket

ATP Hinge +

Hydrophobic Pocket

Selectivity N/A High (vs. p38, ERK) High (vs. p38, ERK)

Cellular Activity Inactive
Blocks Smad2/3

Phosphorylation

Blocks Smad2/3

Phosphorylation

Key Application Synthesis of inhibitors
In vitro pathway

validation

Clinical

fibrosis/oncology

Note on Data: The IC50 for N-(3-fluorobenzyl)formamide is estimated based on fragment-

based drug discovery principles; without the hinge-binding motif, affinity is typically in the

millimolar range.

Experimental Protocols
To empirically verify the inactivity of the formamide versus the potency of SB-431542, use the

following self-validating protocols.

In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Quantify the inhibition of recombinant ALK5 kinase activity.

Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL

BSA).
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Enzyme: Dilute recombinant ALK5 (TGFβR1) to 5 ng/µL.

Substrate: Use Smad3 peptide or Casein (0.2 µg/µL).

Compound Dosing:

Control: DMSO (0% inhibition).

Test A: N-(3-fluorobenzyl)formamide (10-point dose response, 100 µM top conc).

Test B: SB-431542 (10-point dose response, 10 µM top conc).

Reaction: Mix Enzyme (2 µL) + Compound (1 µL) + Substrate/ATP mix (2 µL). Incubate 60

min at RT.

Detection: Add ADP-Glo Reagent (5 µL), incubate 40 min. Add Kinase Detection Reagent

(10 µL), incubate 30 min.

Read: Measure Luminescence.

Expected Result: SB-431542 yields a sigmoidal curve (IC50 ~100 nM). The formamide

yields a flat line (no inhibition).

Cellular Reporter Assay (TGF-β/Smad Signaling)
Objective: Assess inhibition of the biological pathway in live cells.

Cell Line: HEK293T stably transfected with CAGA12-Luc (Smad-responsive luciferase

reporter).

Seeding: Plate 20,000 cells/well in 96-well plates; starve in low-serum (0.5%) media

overnight.

Treatment:

Pre-treat with compounds (Formamide vs. Galunisertib) for 1 hour.

Induction: Stimulate with TGF-β1 (5 ng/mL).
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Incubation: Incubate for 18–24 hours at 37°C.

Lysis/Read: Add Luciferase substrate and measure RLU.

Validation: TGF-β1 alone should induce signal >10-fold over baseline. Galunisertib should

abolish this induction.

Pathway Visualization
Understanding where these inhibitors act is crucial for interpreting data.
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Caption: The TGF-beta signaling cascade. ALK5 inhibitors block the receptor kinase activity,

preventing Smad phosphorylation.

Synthesis Insight: The Link
Why does N-(3-fluorobenzyl)formamide appear in the literature? It is often the starting

material for synthesizing the imidazole ring of ALK5 inhibitors via the Van Leusen Imidazole

Synthesis.

Reaction: N-(3-fluorobenzyl)formamide + Tosylmethyl isocyanide (TosMIC) + Base

1-(3-fluorobenzyl)-imidazole derivative.

This reaction constructs the core scaffold while retaining the critical 3-fluorobenzyl "tail."
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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